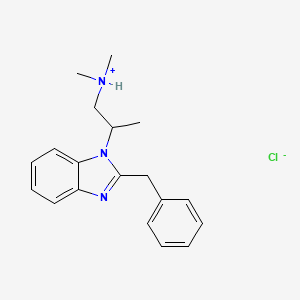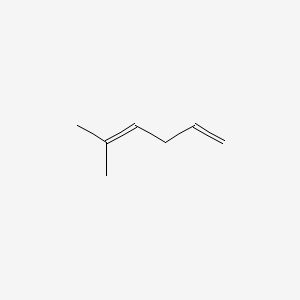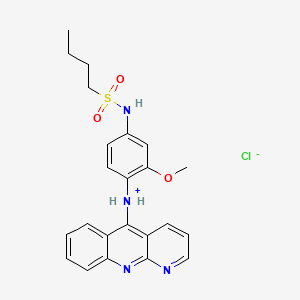
4'-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3'-methoxy-1-butanesulfonanilide HCl dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of such compounds often involves metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be more eco-friendly, safe, and atom-economical .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and various alkyl halides . Reaction conditions often involve refluxing in ethanol or other solvents in the presence of a base like potassium hydroxide .
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives .
Wissenschaftliche Forschungsanwendungen
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of 4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation . Additionally, it can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Benzo[c][1,7]naphthyridine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate is unique due to its specific structural features, such as the methoxy and butanesulfonanilide groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
71802-95-4 |
|---|---|
Molekularformel |
C23H25ClN4O3S |
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
benzo[b][1,8]naphthyridin-5-yl-[4-(butylsulfonylamino)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-3-4-14-31(28,29)27-16-11-12-20(21(15-16)30-2)25-22-17-8-5-6-10-19(17)26-23-18(22)9-7-13-24-23;/h5-13,15,27H,3-4,14H2,1-2H3,(H,24,25,26);1H |
InChI-Schlüssel |
ITLKQNHAFXUFIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=NC3=NC4=CC=CC=C42)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

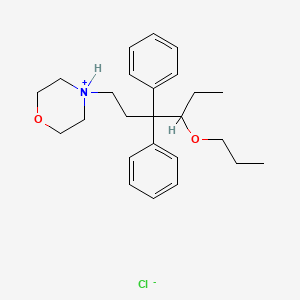
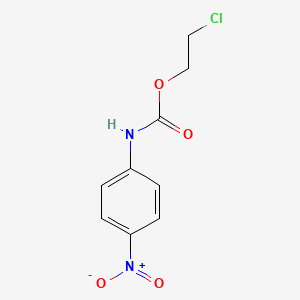

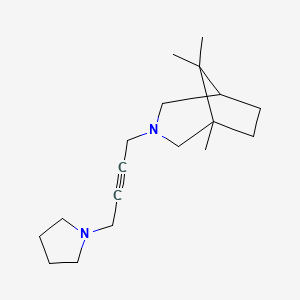
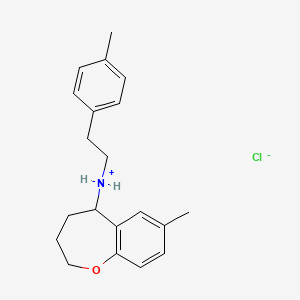
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
